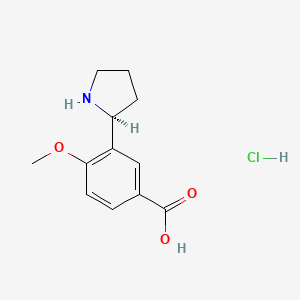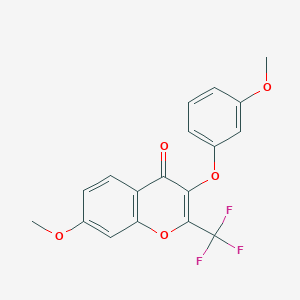
7-methoxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methoxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxy-4H-chromen-4-one and 3-methoxyphenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts, solvents, and specific temperature and pressure settings to ensure optimal yield and purity.
Key Reactions: The key reactions involved in the synthesis include nucleophilic substitution, condensation, and cyclization reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency, yield, and cost-effectiveness while maintaining high standards of safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
7-methoxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted chromen-4-one derivatives.
Applications De Recherche Scientifique
7-methoxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 7-methoxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways, such as those involved in inflammation, oxidative stress, or cell proliferation, resulting in its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 7-methoxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one include other chromen-4-one derivatives with different substituents, such as:
- 7-methoxy-3-(3-hydroxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
- 7-methoxy-3-(3-chlorophenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
- 7-methoxy-3-(3-nitrophenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
7-methoxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3O5/c1-23-10-4-3-5-12(8-10)25-16-15(22)13-7-6-11(24-2)9-14(13)26-17(16)18(19,20)21/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYODJLPICLXOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2595576.png)
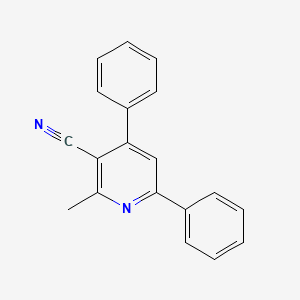
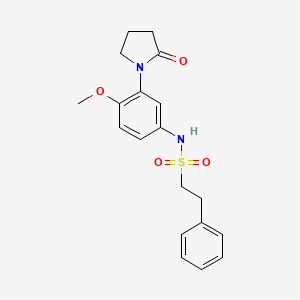
![Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2595582.png)
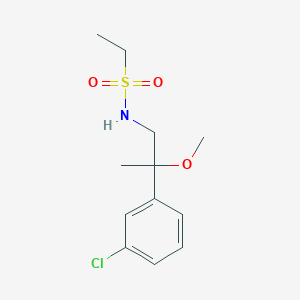
![3-tert-butyl-6-{[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2595586.png)
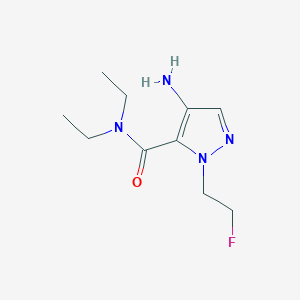
![2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2595588.png)
![2-({[3-(4-CHLOROPHENOXY)PROPYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE](/img/structure/B2595589.png)
![N-(2-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide](/img/structure/B2595591.png)
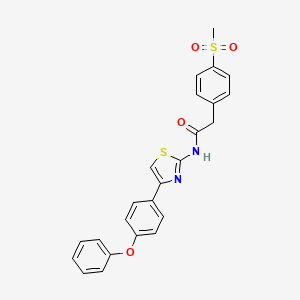
![4-(2-methyl-1,3-oxazol-4-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2595593.png)
![2-[3-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2,6-dioxopyrimidin-1-yl]acetic acid](/img/structure/B2595595.png)
